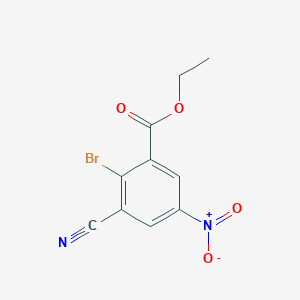

Ethyl 2-bromo-3-cyano-5-nitrobenzoate

Description

Properties

IUPAC Name |

ethyl 2-bromo-3-cyano-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O4/c1-2-17-10(14)8-4-7(13(15)16)3-6(5-12)9(8)11/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGOOTLCTWMQPNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1Br)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-bromo-3-cyano-5-nitrobenzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can lead to the development of new therapeutic agents.

Key Therapeutic Uses:

- Antithrombotic Agents: Compounds derived from this compound have shown potential in the prevention and treatment of thrombotic disorders. These include conditions like myocardial infarction and stroke, where platelet aggregation plays a critical role .

- Cancer Research: The compound's derivatives have been investigated for their ability to inhibit cancer cell proliferation. Certain modifications enhance their efficacy against specific cancer types, making them candidates for further development as anticancer drugs .

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through various chemical reactions involving bromination and nitration processes. These methods are crucial for producing derivatives with enhanced biological activity.

Synthesis Overview:

- Bromination: The introduction of bromine into the compound can be accomplished via electrophilic aromatic substitution, where the nitro group enhances the reactivity of the aromatic ring .

- Nitration: The nitro group can be introduced through nitration reactions, which are well-documented in literature and provide pathways to synthesize other functionalized derivatives .

Material Science Applications

In addition to medicinal uses, this compound has applications in materials science, particularly in the development of high-performance polymers.

Polymer Synthesis:

- The compound can act as a monomer or co-monomer in the formation of aromatic polymers. Its reactivity allows for the creation of polymers with desirable thermal and mechanical properties, making them suitable for applications in coatings, adhesives, and composites .

Case Studies and Research Findings

Several studies have documented the efficacy and utility of this compound in various applications:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Reactivity

The table below compares Ethyl 2-bromo-3-cyano-5-nitrobenzoate with its closest structural analog, ethyl 2-amino-5-bromo-3-fluorobenzoate (), and other hypothetical derivatives:

Key Observations:

Electronic Effects: The nitro and cyano groups in the target compound create a strongly electron-deficient aromatic ring, favoring nucleophilic attacks at specific positions. In contrast, the amino group in ethyl 2-amino-5-bromo-3-fluorobenzoate donates electrons, activating the ring for electrophilic substitutions . Fluorine’s electronegativity in the analog subtly deactivates the ring but directs substitutions ortho/para to itself.

Reactivity Pathways: The bromine in the target compound is primed for displacement in cross-coupling reactions, whereas the amino group in the analog may participate in diazotization or acylation. The nitro group in the target can be reduced to an amine, enabling access to diamino derivatives for drug synthesis.

Physicochemical Properties: The target’s higher molar mass (299.09 vs. 262.08 g/mol) and polarity (due to NO₂ and CN) suggest lower solubility in nonpolar solvents compared to the fluorinated analog.

Limitations in Current Research

Similarly, crystallographic data for this compound are absent in the provided literature, though SHELX-based methods remain the gold standard for such analyses .

Preparation Methods

Bromination

Reagents and Conditions: Bromination is typically carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is performed in solvents such as acetic acid, acetone, or dichloromethane under controlled temperatures to ensure regioselectivity at the 2-position of the benzoate ring.

Mechanistic Notes: Electrophilic aromatic substitution favors the 2-position due to directing effects of existing substituents (e.g., ester and nitro groups).

Cyanation

Reagents and Conditions: The cyano group is introduced via nucleophilic aromatic substitution or palladium-catalyzed cyanation. Copper(I) cyanide (CuCN) is a common cyanating agent used under reflux conditions, often in polar aprotic solvents.

Example: Synthesis of related cyano-substituted benzoates has been reported using CuCN to replace halogen substituents, enabling the formation of the 3-cyano group.

Nitration

Reagents and Conditions: The nitro group is introduced by nitration using nitric acid or mixed acid systems (HNO3/H2SO4). The reaction temperature and acid concentration are controlled to avoid over-nitration or oxidation.

Order of Steps: Nitration can be performed before or after bromination and cyanation depending on the stability of intermediates.

Esterification

- Reagents and Conditions: The benzoic acid intermediate is esterified with ethanol under acidic catalysis (e.g., sulfuric acid) or via acid chloride intermediates to yield the ethyl ester.

Representative Synthetic Route Example

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Nitration | Ethyl 3-cyano-benzoate | HNO3/H2SO4, 0–5 °C | Ethyl 3-cyano-5-nitrobenzoate | ~85 |

| 2 | Bromination | Ethyl 3-cyano-5-nitrobenzoate | NBS, Acetic acid, 0–25 °C | Ethyl 2-bromo-3-cyano-5-nitrobenzoate | ~80 |

| 3 | Purification | Crystallization or chromatography | Solvent system (e.g., ethyl acetate/hexane) | Pure this compound | — |

Note: The sequence and conditions may vary depending on the specific synthetic design and scale.

Research Findings and Optimization

Solvent Effects: Use of polar aprotic solvents (e.g., tetrahydrofuran, acetone) during cyanation improves solubility and reaction rate.

Temperature Control: Reactions such as nitration and bromination benefit from low temperatures (0–5 °C) to enhance regioselectivity and reduce side products.

Acid Concentration: Dilute acid conditions during esterification and hydrolysis steps help avoid decomposition of sensitive groups.

Yield and Purity: Optimized protocols achieve yields above 80% for each step with purity exceeding 95%, suitable for pharmaceutical intermediate use.

Comparative Table of Preparation Parameters

| Parameter | Bromination | Cyanation | Nitration | Esterification |

|---|---|---|---|---|

| Typical Reagents | Br2, NBS | CuCN, Pd catalyst | HNO3/H2SO4 | Ethanol, H2SO4 or acid chloride |

| Solvents | Acetic acid, Acetone | DMF, THF | Sulfuric acid, Nitric acid | Ethanol, Dichloromethane |

| Temperature Range | 0–25 °C | Reflux (~80–120 °C) | 0–5 °C | Reflux (~70 °C) |

| Reaction Time | 1–4 hours | 4–12 hours | 1–3 hours | 2–6 hours |

| Yield Range (%) | 75–85 | 70–90 | 80–90 | 85–95 |

| Key Considerations | Regioselectivity, side reactions | Catalyst loading, cyanide safety | Over-nitration, oxidation risk | Avoid hydrolysis, complete esterification |

Q & A

Basic: What are the standard synthetic routes for Ethyl 2-bromo-3-cyano-5-nitrobenzoate, and how can reaction efficiency be optimized?

Answer:

Synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:

Nitration : Introduce the nitro group at the meta position relative to the ester group, leveraging the meta-directing nature of the ester.

Bromination : Electrophilic bromination at the ortho position, guided by the nitro group’s deactivating effect.

Cyanation : Introduce the cyano group via nucleophilic substitution or Sandmeyer reaction, depending on precursor availability.

Optimization Tips :

- Use anhydrous ethyl alcohol as a solvent to enhance reactant solubility and minimize side reactions .

- Monitor temperature rigorously during nitration (exothermic) and bromination (sensitive to over-halogenation).

- Employ TLC or HPLC to track reaction progress and isolate intermediates.

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are overlapping signals resolved?

Answer:

- NMR : and NMR identify substituent positions. Overlapping aromatic signals can be resolved using 2D techniques (e.g., COSY, HSQC) or deuterated solvents like DMSO-d .

- IR Spectroscopy : Confirms functional groups (e.g., C≡N stretch ~2200 cm, NO asymmetric stretch ~1520 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves structural ambiguities; refinement tools like SHELXL improve accuracy for heavy atoms (e.g., Br) .

Advanced: How do the electronic effects of substituents influence the regioselectivity of nitration in this compound?

Answer:

The nitro group (-NO) is strongly meta-directing, while the cyano (-CN) and bromo (-Br) groups exert ortho/para-directing effects. Computational modeling (e.g., DFT calculations) can predict dominant reaction pathways:

- Nitro Group Dominance : In the parent benzoate, nitration favors the meta position relative to the ester.

- Competing Effects : Bromine’s electron-withdrawing nature may slightly deactivate the ring, but steric hindrance from the ethyl ester can alter regioselectivity. Validate with kinetic studies or isotopic labeling.

Advanced: What strategies resolve contradictions in crystallographic data for this compound?

Answer:

- Refinement Tools : Use SHELXL for small-molecule refinement, particularly for heavy atoms like bromine. Check for twinning using SHELXD .

- Disorder Handling : Model disordered groups (e.g., nitro or ethyl) with partial occupancy and constraints.

- Validation : Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm substituent positions.

Basic: What are the key stability considerations for storing and handling this compound?

Answer:

- Thermal Stability : Nitro groups are thermally sensitive. Store below 25°C in amber glass vials to prevent decomposition.

- Moisture Sensitivity : The cyano group may hydrolyze in humid conditions. Use desiccants and inert atmospheres (N/Ar) .

- Light Exposure : UV light can degrade nitro-aromatics; store in dark conditions.

Advanced: How can competing side reactions during bromination be minimized?

Answer:

- Catalyst Selection : Use FeBr or AlBr to enhance regioselectivity for ortho-bromination.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing di- or tri-substitution byproducts.

- Stoichiometry Control : Limit Br equivalents and monitor via quenching experiments.

Advanced: What computational methods aid in predicting reaction pathways for derivatives of this compound?

Answer:

- DFT Calculations : Simulate transition states to evaluate energy barriers for nitration, bromination, or ester hydrolysis.

- Molecular Dynamics (MD) : Predict solubility and solvent interactions (e.g., ethyl alcohol’s role in stabilizing intermediates) .

Basic: How does the ethyl ester group influence the compound’s reactivity compared to methyl or propyl analogs?

Answer:

- Steric Effects : The ethyl group balances steric hindrance and electron donation, moderating reaction rates compared to bulkier esters.

- Solubility : Ethyl esters exhibit better solubility in organic solvents than methyl analogs, facilitating homogeneous reactions .

Advanced: What analytical approaches validate the purity of synthesized this compound?

Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) identifies nitro-aromatic impurities.

- Elemental Analysis : Confirm Br, N, and O content to detect unreacted precursors.

- Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvent content.

Advanced: How do steric and electronic factors affect catalytic hydrogenation of the nitro group in this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.